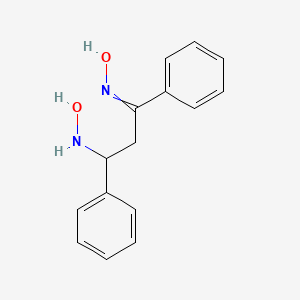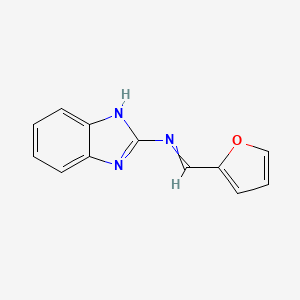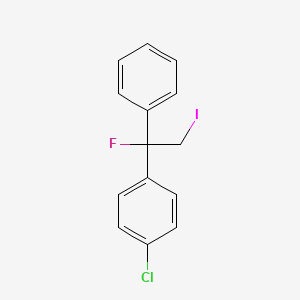![molecular formula C13H7Cl2F3N2O4S B14599765 2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 61072-97-7](/img/structure/B14599765.png)
2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with dichloro, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of 2,5-Dichloronitrobenzene . This intermediate can then undergo further reactions to introduce the sulfonamide group and the trifluoromethyl group under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced equipment to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong bases or nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various nucleophiles into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichloronitrobenzene: Shares the dichloro and nitro groups but lacks the sulfonamide and trifluoromethyl groups.
4-Chlorobenzotrifluoride: Contains the trifluoromethyl group but lacks the nitro, dichloro, and sulfonamide groups.
Uniqueness
2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61072-97-7 |
|---|---|
Molekularformel |
C13H7Cl2F3N2O4S |
Molekulargewicht |
415.2 g/mol |
IUPAC-Name |
2,5-dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H7Cl2F3N2O4S/c14-7-1-3-10(15)12(5-7)25(23,24)19-8-2-4-11(20(21)22)9(6-8)13(16,17)18/h1-6,19H |
InChI-Schlüssel |
ZDPXCIUOMKAQTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)






![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
